molecular formula C11H18F3NO3 B6698503 Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate

Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate

Cat. No.: B6698503
M. Wt: 269.26 g/mol
InChI Key: NOFMBKAGFXNTPR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropylamine with methyl 4-piperidone-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoropyruvate
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol

Uniqueness

Methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate is unique due to the combination of a piperidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 3-methyl-1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-7-5-15(6-9(16)11(12,13)14)4-3-8(7)10(17)18-2/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFMBKAGFXNTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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